6-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole
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Overview
Description
Benzo[d]thiazol-6-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzothiazole ring, a triazole ring, and an azetidine ring, makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of Triazole Ring:
Formation of Azetidine Ring: The azetidine ring can be synthesized by the cyclization of a suitable amino alcohol or amino halide under basic conditions.
Coupling Reactions: The final compound can be obtained by coupling the benzothiazole, triazole, and azetidine intermediates using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-6-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Benzo[d]thiazol-6-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anti-inflammatory, anti-tubercular, and anticancer agent
Biological Studies: It has been used in various biological assays to study its effects on different cellular pathways and molecular targets.
Chemical Biology: The compound has been employed as a chemical probe to investigate the mechanisms of action of various biological processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, it may induce apoptosis in cancer cells by activating pro-apoptotic proteins and down-regulating anti-apoptotic proteins .
Comparison with Similar Compounds
Benzo[d]thiazol-6-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can be compared with other similar compounds, such as:
Benzothiazole Derivatives: These compounds share the benzothiazole ring and have been studied for their diverse biological activities.
Triazole Derivatives: Compounds containing the triazole ring have been explored for their potential as antifungal, antibacterial, and anticancer agents.
Azetidine Derivatives: These compounds, which contain the azetidine ring, have been investigated for their pharmacological properties.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-20(14-6-7-18-19(8-14)28-13-21-18)24-10-16(11-24)25-9-15(22-23-25)12-27-17-4-2-1-3-5-17/h1-9,13,16H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMQULWWLDDHSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)N4C=C(N=N4)COC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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